1-(Azetidin-3-yl)-3-methoxypropan-2-one
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7(9)2-6-3-8-4-6/h6,8H,2-5H2,1H3 |
InChI Key |
WLSZZKWSYVZTDM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CC1CNC1 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis primarily involves two key steps:
- Formation of the azetidinone ring via cycloaddition or ring-closure reactions.
- Introduction of the methoxypropan-2-one side chain through nucleophilic substitution or etherification.
The overall synthetic route can be summarized as:
Azetidinone core formation → Functional group modifications (methoxy and keto groups)
Specific Preparation Methods
Based on patent literature and chemical syntheses reported in scientific journals, the following detailed methods are recognized:
Synthesis via Cycloaddition of Imine and Ketene (Staudinger Reaction)
Step 1: Preparation of the Imine Intermediate
- Reactants: An appropriate aldehyde or ketone with an amine to form a stabilized imine.
- Conditions: Typically performed in an inert solvent like dichloromethane (DCM) at room temperature.
Step 2: Cycloaddition with Ketene
- Reagents: A ketene precursor, such as acyl chloride or ester, generated in situ.
- Reaction: The imine reacts with the ketene in the presence of a base (e.g., triethylamine) to form the azetidinone ring via a [2+2] cycloaddition.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to room temperature |
| Time | 12–24 hours |
Outcome: Formation of the azetidin-2-one ring with the azetidin-3-yl substituent.
Etherification to Introduce the 3-Methoxy Group
Step 1: Activation of the Side Chain
- Use of an alcohol precursor, such as 3-hydroxypropano-2-one derivatives.
Step 2: Methylation
- Reagents: Methylating agents such as methyl iodide (MeI) or dimethyl sulfate.
- Conditions: Usually performed in the presence of a base like potassium carbonate (K2CO3) in acetone or acetonitrile.
| Parameter | Details |
|---|---|
| Solvent | Acetone or acetonitrile |
| Base | K2CO3 |
| Methylating Agent | Methyl iodide (MeI) |
| Temperature | Reflux (~60°C) |
| Time | 6–12 hours |
Outcome: Formation of the methoxy group at the 3-position of the propan-2-one side chain.
Final Assembly and Purification
- The azetidinone core bearing the methoxy group is purified via recrystallization or chromatography.
- Structural confirmation is achieved through NMR, IR, and mass spectrometry.
Optimization of Reaction Conditions
| Aspect | Optimization Strategy | References/Notes |
|---|---|---|
| Stereoselectivity | Use chiral auxiliaries or asymmetric catalysis | Ensures correct (3R,4S) configuration |
| Yield | Employ inert atmosphere, anhydrous solvents | Prevents hydrolysis of β-lactam ring |
| Purity | Recrystallization from suitable solvents | Removes impurities and side-products |
Industrial and Large-Scale Synthesis Considerations
- Flow Chemistry: Continuous flow reactors enhance control over reaction parameters, increasing yield and safety.
- Purification: Large-scale purification employs crystallization and preparative chromatography.
- Environmental Control: Use of greener solvents and catalytic processes reduces environmental impact.
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Purpose |
|---|---|---|---|---|---|
| Azetidinone ring formation | Imine + Ketene precursors | DCM | 0°C to RT | 12–24 h | Ring closure |
| Methoxy installation | Methyl iodide + K2CO3 | Acetone | Reflux (~60°C) | 6–12 h | Side chain methylation |
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine ring undergoes nucleophilic substitution due to ring strain and electron-rich nitrogen. Key reactions include:
Ketone Functional Group Transformations
The 3-methoxypropan-2-one moiety participates in classic ketone reactions:
-
Mechanistic Insight : The electron-withdrawing methoxy group enhances electrophilicity at the ketone carbon, facilitating nucleophilic attacks .
Ring-Opening Reactions
Azetidine’s four-membered ring undergoes strain-driven ring-opening:
| Conditions | Products | Notes |
|---|---|---|
| HCl (aq.), reflux | Linear amine hydrochloride | Acid-catalyzed cleavage |
| LiAlH₄, THF | Reduced amine (propane-1,3-diamine analog) | Concurrent ketone reduction |
Methoxy Group Reactivity
The methoxy substituent participates in demethylation or ether cleavage:
| Reaction Type | Conditions | Products |
|---|---|---|
| BBr₃, DCM, −78°C | Phenol derivative (if aryl-linked) | Selective demethylation |
| HI (conc.), reflux | Iodoalkane + methanol | Ether cleavage |
-
Limitation : Methoxypropan-2-one’s aliphatic ether shows lower reactivity compared to aromatic methoxy groups .
Stability and Storage
Scientific Research Applications
1-(Azetidin-3-yl)-3-methoxypropan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methoxypropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(Azetidin-3-yl)-3-methoxypropan-2-one with structurally related compounds from the evidence:
Key Differences and Implications
- Sulfonyl-substituted azetidines (e.g., ) exhibit enhanced electronic withdrawal, which may reduce metabolic stability compared to the methoxy-substituted target compound.
Functional Group Impact :
- The methoxy group in This compound improves hydrophilicity relative to chlorinated analogs like the hydrazinylidene propan-2-one in , which is more lipophilic due to its chloro and aryl substituents.
- Thiophene-containing analogs (e.g., ) may exhibit distinct electronic properties due to sulfur's polarizability, influencing binding interactions in drug candidates.
- In contrast, hydrazinylidene propan-2-ones () are primarily used to synthesize pyrazoles, underscoring divergent applications despite shared ketone backbones.
Research Findings and Data
Synthetic Routes :
- The target compound may be synthesized via methods analogous to those in , where ketones are functionalized through diazonium salt reactions. However, azetidine incorporation likely requires ring-closing strategies, as seen in JAK inhibitor intermediates .
- LCMS data for related azetidine derivatives (e.g., m/z 554.0 in ) suggest that the target compound’s molecular ion ([M+H]⁺) would fall within a similar range, though exact values require experimental validation.
Thermodynamic Properties :
Limitations and Contradictions
- While azetidine derivatives in are linked to JAK inhibitors, the target compound’s direct pharmacological activity remains unverified.
- lists propanol impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) with unrelated applications (e.g., drospirenone synthesis), limiting structural comparability .
Biological Activity
1-(Azetidin-3-yl)-3-methoxypropan-2-one is a chemical compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is CHN\O, with a molecular weight of 143.19 g/mol. The presence of the azetidine moiety and the methoxy group contributes to its unique reactivity and biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate or inhibit the activity of these targets, leading to various biological effects. This interaction is critical for understanding its pharmacodynamics and pharmacokinetics in therapeutic contexts.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that azetidine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated activity against MCF-7 breast cancer cells, suggesting potential applications in oncology . The structural similarity among azetidine derivatives may provide insights into the anticancer potential of this compound.
2. Antiviral Properties
Recent studies on azetidinone derivatives indicate their potential antiviral activities against a range of viruses, including human coronaviruses and influenza viruses. For example, certain azetidinone compounds have shown moderate inhibitory effects against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) . The antiviral mechanism may involve interference with viral replication processes.
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of receptor modulation. Its structural features allow it to interact with various enzymes, potentially leading to therapeutic benefits in conditions like cardiovascular diseases .
Research Findings and Case Studies
Several studies have investigated the biological activities of azetidine derivatives, providing a foundation for understanding the potential applications of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-3-methoxypropan-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, the azetidine ring can be functionalized via coupling with a methoxypropanone derivative under basic conditions (e.g., using K2CO3 in DMF at 60°C). Optimization should focus on solvent selection (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 for azetidine:ketone), and reaction time (monitored via TLC/HPLC). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (to confirm methoxy and azetidine ring protons), FT-IR (C=O stretch at ~1700 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (using SHELX programs ) is recommended for absolute configuration determination if crystalline material is obtainable. Cross-validate with computational methods (DFT-based geometry optimization) to resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., azetidine ring opening) during functionalization of this compound?
- Methodological Answer : Side reactions often arise from the azetidine ring’s strain. To suppress ring opening:
- Use mild bases (e.g., NaHCO3 instead of NaOH) to avoid deprotonation-induced instability.
- Employ low-temperature conditions (0–5°C) during nucleophilic substitutions.
- Introduce protecting groups (e.g., Boc on the azetidine nitrogen) prior to ketone functionalization, followed by deprotection under acidic conditions (TFA/DCM) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes in microbial or cancer pathways). Combine with ADMET prediction tools (SwissADME) to evaluate solubility (LogP ~1.5–2.0), metabolic stability (CYP450 isoform interactions), and blood-brain barrier permeability. Validate predictions via in vitro assays (e.g., microsomal stability tests) .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Standardize data acquisition in deuterated DMSO or CDCl3 and use internal standards (TMS). For overlapping peaks, employ 2D NMR (HSQC, HMBC) to assign signals unambiguously. Cross-reference with published databases (NIST Chemistry WebBook ) and replicate experiments under identical conditions .
Methodological Challenges and Solutions
Q. How can impurities in this compound be quantified and controlled during scale-up?
- Methodological Answer : Implement HPLC-DAD/ELSD with a C18 column (acetonitrile/water + 0.1% TFA) to detect byproducts (e.g., azetidine dimers or oxidized ketones). Set acceptance criteria (e.g., ≤0.5% for any impurity) per ICH guidelines. Use preparative HPLC for impurity isolation and structural elucidation via MS/MS .
Q. What in vitro assays are suitable for probing the biological activity of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves (IC50 calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
